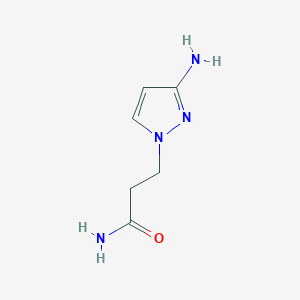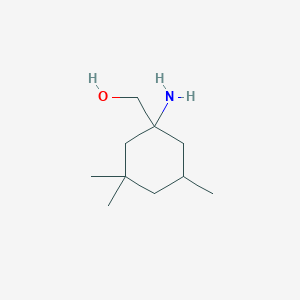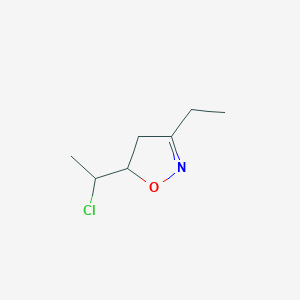
1-(氨基甲酰氨基)环丙烷-1-羧酸
描述
1-(Carbamoylamino)cyclopropane-1-carboxylic acid is a useful research chemical compound used as a reactant in the synthesis of peptidomimetics as topically administered caspase 1 inhibitors for treatment of inflammatory acne . It is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(aminocarbonyl)amino]cyclopropanecarboxylic acid . The InChI code is 1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) .Physical And Chemical Properties Analysis
The molecular weight of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is 144.13 . It is a powder with a melting point of 200-201°C .科学研究应用
Agriculture: Plant Growth and Stress Tolerance
In agriculture, this compound is utilized to enhance plant growth and stress tolerance. It serves as a nitrogen and carbon source for soil microorganisms, which in turn can induce the gene abundance encoding ACC-deaminases . These enzymes help plants to modulate ethylene levels, a hormone that affects growth and response to stress.
Biotechnology: Ethylene Synthesis
Biotechnological applications include its role as a precursor in the biosynthesis of ethylene, a plant hormone. This process is crucial for regulating plant development and responses to environmental stimuli .
Environmental Science: Soil Microbial Activity
The compound’s ability to be used by soil microorganisms as a nutrient source has implications for environmental science. It can induce beneficial gene expression in these organisms, which supports plant growth and could be leveraged for ecological restoration projects .
Material Science: Cyclopropane Derivatives
In material science, the strained cyclopropane ring of this compound imparts specific reactivity, which can be harnessed to synthesize new materials with unique properties .
Analytical Chemistry: Molecular Interaction Studies
Analytical chemistry benefits from the use of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid in molecular dynamics simulations to investigate interactions at the molecular level, providing insights into the mechanisms of action for various substances .
安全和危害
作用机制
Target of Action
The primary target of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is the enzyme ACC synthase . This enzyme plays a crucial role in the biosynthesis of the plant hormone ethylene .
Mode of Action
1-(Carbamoylamino)cyclopropane-1-carboxylic acid interacts with its target, ACC synthase, to produce ethylene . This interaction results in changes in the enzyme’s activity, leading to the production of ethylene, a key plant hormone .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthase and is subsequently oxidized to ethylene by ACC oxidase . This process influences various downstream effects, including plant growth and development .
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
The action of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid leads to the production of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . Additionally, it has been suggested that the compound may play a signaling role independent of ethylene biosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid. For example, soil microorganisms can use the compound as a source of nitrogen and carbon . Furthermore, the compound’s effectiveness can be explored through molecular dynamics simulation, providing insights into the mechanisms underlying its effectiveness .
属性
IUPAC Name |
1-(carbamoylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECVSZDWIINWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861339-27-7 | |
| Record name | 1-(carbamoylamino)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)

![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)


![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)

